ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride
Description
Ethyl 1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride is a heterocyclic compound featuring a fused pyrrolo-pyrazole core. Its molecular formula is C₉H₁₄ClN₃O₂, with a molecular weight of 231.5 g/mol. The structure includes an ethyl carboxylate group at position 3 and a hydrochloride salt, enhancing its solubility in polar solvents. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its modular reactivity .
Properties
Molecular Formula |
C8H12ClN3O2 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
ethyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-5-3-9-4-6(5)10-11-7;/h9H,2-4H2,1H3,(H,10,11);1H |
InChI Key |
ITDPBQJPPVNTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1CNC2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride typically involves the reaction of diethyl acetylenedicarboxylate with arylhydrazines. This reaction forms key intermediates that can be further modified to generate the desired compound. The reaction conditions often include the use of palladium-catalyzed C-C and C-N bond formation via Suzuki–Miyaura or Buchwald–Hartwig coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.
Scientific Research Applications
Ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibitors and as a probe for biological pathways.
Mechanism of Action
The mechanism of action of ethyl1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The compound’s distinguishing feature is its pyrrolo[3,4-c]pyrazole core, a five-membered pyrrole fused with a pyrazole ring. Comparisons with analogs highlight critical differences in fused-ring systems:
Key Observations :
- The target compound shares a pyrrolo-pyrazole core with PF-03758309 hydrochloride but lacks its complex substituents (e.g., thienopyrimidinyl), resulting in lower molecular weight (231.5 vs. 527.1 g/mol) and simpler reactivity .
- Compared to pyrazolo[3,4-c]pyridine derivatives (), the target’s fused 5+5 ring system may confer greater conformational flexibility, whereas pyridine-containing analogs exhibit aromatic rigidity .
- Triazine-fused derivatives () incorporate electron-deficient triazine rings, enhancing electrophilic reactivity, unlike the target’s neutral pyrrolo-pyrazole core .
Physicochemical Properties
Key Observations :
- The target and pyrazolo-pyridine derivative () share identical molecular formulas but differ in core structure, leading to divergent applications (e.g., intermediates vs. bioactive molecules) .
- PF-03758309’s bulky substituents reduce solubility but enhance target specificity, likely making it a drug candidate .
Research Findings and Limitations
- Stereochemical Impact : PF-03758309’s stereocenter () suggests chiral activity, whereas the target compound lacks defined stereochemistry, simplifying synthesis .
- Electron-Deficient Cores : Triazine derivatives () exhibit heightened reactivity in electrophilic substitutions compared to the target’s neutral core .
- Data Gaps: Limited experimental data (e.g., melting points, bioactivity) for the target compound necessitate further characterization.
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